molecular formula C14H18N2O4 B1437936 1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid CAS No. 1041535-22-1

1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1437936
CAS No.: 1041535-22-1
M. Wt: 278.3 g/mol
InChI Key: XEYTUTNANFRADW-UHFFFAOYSA-N
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Description

1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O4. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyclohexylcarbamoylmethyl group and an oxo group.

Preparation Methods

The synthesis of 1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-2-carboxylic acid
  • 1-Cyclohexylcarbamoylmethyl-6-oxo-1,6-dihydro-pyridine-4-carboxylic acid

These compounds share similar structures but differ in the position of the carboxylic acid group on the pyridine ring. This difference can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(15-11-4-2-1-3-5-11)9-16-8-10(14(19)20)6-7-13(16)18/h6-8,11H,1-5,9H2,(H,15,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYTUTNANFRADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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